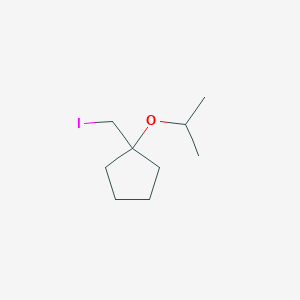
1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane is a useful research compound. Its molecular formula is C9H17IO and its molecular weight is 268.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H17IO, with a molecular weight of approximately 292.15 g/mol. The presence of the iodomethyl group suggests potential for nucleophilic substitution reactions, making it a candidate for various biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies indicate that it may exert its effects through:
- Nucleophilic Substitution : The iodomethyl group can act as a leaving group in nucleophilic substitution reactions, allowing the compound to modify biological molecules.
- Receptor Binding : It may bind to certain receptors or enzymes, modulating their activity and influencing cellular pathways.
Effects on Cell Cycle
In studies involving related compounds, significant findings include the induction of apoptosis and cell cycle arrest at the S phase in cancer cells . This suggests that this compound may similarly influence cell cycle dynamics, potentially leading to therapeutic applications in oncology.
Case Studies and Research Findings
While direct case studies specifically on this compound are scarce, research on structurally related compounds provides valuable insights:
- Cytotoxicity Assays : In vitro assays have shown that compounds with similar structures can induce cell death in cancerous cells through mechanisms involving mitochondrial dysfunction and activation of apoptotic pathways .
- Molecular Docking Studies : Computational studies suggest that such compounds may interact with key proteins involved in cancer progression, providing a pathway for drug development .
- Therapeutic Potential : Given the promising results from related compounds, further exploration into the biological activity of this compound could reveal its utility in treating various malignancies.
Properties
Molecular Formula |
C9H17IO |
|---|---|
Molecular Weight |
268.13 g/mol |
IUPAC Name |
1-(iodomethyl)-1-propan-2-yloxycyclopentane |
InChI |
InChI=1S/C9H17IO/c1-8(2)11-9(7-10)5-3-4-6-9/h8H,3-7H2,1-2H3 |
InChI Key |
LHZUOECMGPFTET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1(CCCC1)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















